2-(8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide" is a complex molecule that appears to be related to a class of compounds that have been studied for their potential pharmacological properties, including anticonvulsant activities. The structure of this compound suggests that it contains a purine backbone, which is a fundamental structure in many biologically active molecules, including caffeine and DNA bases. The presence of benzyl and acetamide groups indicates potential for interaction with biological systems, possibly through hydrogen bonding and hydrophobic interactions .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of aminobenzimidazole with various reagents to form intermediates that can be further modified. For example, the reaction with dimethyl acetylenedicarboxylate leads to a product that can be methylated and then hydrogenated to yield tetrahydro derivatives . Similarly, the synthesis of benzyl 2-acetamido-2-deoxy-α-D-glucopyranosiduronic acidamides involves oxidation, esterification, and amidation steps . These methods could potentially be adapted to synthesize the compound , although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray crystallography, which confirms the arrangement of atoms within the molecule. For instance, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide shows a linearly extended conformation and specific interplanar angles between amide groups . This type of analysis is crucial for understanding the three-dimensional conformation of the molecule, which is important for its biological activity.
Chemical Reactions Analysis
The reactivity of similar compounds under various conditions has been studied. For example, the lactam group in tetrahydro derivatives is less stable and can be cleaved by amines or sodium hydroxide to yield monoamides or dicarboxylic acids . The reaction of related compounds with methylamine demonstrates that temperature can influence whether the amine attacks the ester group, the double bond, or both . These reactions are indicative of the types of chemical transformations that the compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures have been characterized. For instance, the presence of amide groups can lead to the formation of hydrogen bonds, which influence the compound's solubility and crystallinity . The introduction of different substituents can result in changes in hydrogen bonding patterns and thermal disorder . These properties are important for the compound's stability, solubility, and interaction with biological targets.
Scientific Research Applications
Synthesis of Complex Molecules
Research on compounds with similar structural features focuses on developing synthetic methodologies for complex molecules. For example, the synthesis of Pyrimido[1,2‐a]benzimidazoles involves reactions that could be relevant for the synthesis of our target compound. These methodologies enable the creation of molecules with potential biological activity or for further chemical modifications (Troxler & Weber, 1974).
Ligand for Receptor Studies
Compounds structurally related to our target molecule have been investigated as selective antagonist ligands for A2B adenosine receptors. These studies are crucial for understanding receptor function and developing therapeutic agents. An example includes the development of [3H]-MRE 2029-F20, a radioligand that binds to human A2B receptors, showcasing the importance of such molecules in pharmacological research (Baraldi et al., 2004).
Novel Synthetic Methodologies
The creation of new synthetic routes for molecules with intricate structures is a significant area of research. For instance, studies on the synthesis of 2-acetamido-2-deoxy-4-O-β-d-galactopyranosyl-3-O-methyl-d-glucopyranose and its benzyl α-glycoside contribute to the field by providing methodologies that could be adapted for the synthesis of related compounds, demonstrating the versatility and innovation in chemical synthesis (Matta, Vig, & Abbas, 1984).
properties
IUPAC Name |
2-[8-[[benzyl(methyl)amino]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3/c1-21(9-12-7-5-4-6-8-12)11-14-20-16-15(24(14)10-13(19)25)17(26)23(3)18(27)22(16)2/h4-8H,9-11H2,1-3H3,(H2,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYXCLGHTFJRSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(C)CC3=CC=CC=C3)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.